Cas no 186793-35-1 (N'-(1E)-(4-bromophenyl)methylidenefuran-2-carbohydrazide)

N'-(1E)-(4-bromophenyl)methylidenefuran-2-carbohydrazide is a hydrazide-based organic compound featuring a furan ring and a 4-bromophenyl substituent. Its structure incorporates a Schiff base linkage, which enhances its potential for coordination chemistry and biological activity. The presence of the bromine atom improves electrophilic reactivity, making it useful in cross-coupling reactions and as an intermediate in pharmaceutical synthesis. The furan moiety contributes to its versatility in heterocyclic chemistry. This compound is of interest in medicinal research due to its potential as a precursor for antimicrobial or antitumor agents. Its well-defined molecular structure allows for precise modifications, supporting applications in material science and drug development.
N'-(1E)-(4-bromophenyl)methylidenefuran-2-carbohydrazide structure
186793-35-1 structure
商品名:N'-(1E)-(4-bromophenyl)methylidenefuran-2-carbohydrazide
CAS番号:186793-35-1
MF:C12H9BrN2O2
メガワット:293.116061925888
CID:5925438
PubChem ID:6870799

N'-(1E)-(4-bromophenyl)methylidenefuran-2-carbohydrazide 化学的及び物理的性質

名前と識別子

    • N'-(1E)-(4-bromophenyl)methylidenefuran-2-carbohydrazide
    • (E)-N-(4-bromobenzylidene)furan-2-carbohydrazide
    • 2-Furancarboxylic acid, 2-[(4-bromophenyl)methylene]hydrazide
    • (E)-N'-(4-bromobenzylidene)furan-2-carbohydrazide
    • Furan-2-carboxylic acid (4-bromo-benzylidene)-hydrazide
    • SR-01000078533
    • N-[(E)-(4-bromophenyl)methylideneamino]furan-2-carboxamide
    • F0017-1536
    • 186793-35-1
    • SR-01000078533-1
    • AKOS002175285
    • インチ: 1S/C12H9BrN2O2/c13-10-5-3-9(4-6-10)8-14-15-12(16)11-2-1-7-17-11/h1-8H,(H,15,16)
    • InChIKey: PSSMAGKPAMPFEJ-UHFFFAOYSA-N
    • ほほえんだ: O1C=CC=C1C(NN=CC1=CC=C(Br)C=C1)=O

計算された属性

  • せいみつぶんしりょう: 291.98474g/mol
  • どういたいしつりょう: 291.98474g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 288
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 1
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 54.6Ų

じっけんとくせい

  • 密度みつど: 1.50±0.1 g/cm3(Predicted)
  • 酸性度係数(pKa): 11.54±0.46(Predicted)

N'-(1E)-(4-bromophenyl)methylidenefuran-2-carbohydrazide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0017-1536-2mg
N'-[(1E)-(4-bromophenyl)methylidene]furan-2-carbohydrazide
186793-35-1 90%+
2mg
$59.0 2023-05-17
Life Chemicals
F0017-1536-3mg
N'-[(1E)-(4-bromophenyl)methylidene]furan-2-carbohydrazide
186793-35-1 90%+
3mg
$63.0 2023-05-17
Life Chemicals
F0017-1536-5μmol
N'-[(1E)-(4-bromophenyl)methylidene]furan-2-carbohydrazide
186793-35-1 90%+
5μl
$63.0 2023-05-17
Life Chemicals
F0017-1536-20mg
N'-[(1E)-(4-bromophenyl)methylidene]furan-2-carbohydrazide
186793-35-1 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0017-1536-10μmol
N'-[(1E)-(4-bromophenyl)methylidene]furan-2-carbohydrazide
186793-35-1 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0017-1536-4mg
N'-[(1E)-(4-bromophenyl)methylidene]furan-2-carbohydrazide
186793-35-1 90%+
4mg
$66.0 2023-05-17
Life Chemicals
F0017-1536-15mg
N'-[(1E)-(4-bromophenyl)methylidene]furan-2-carbohydrazide
186793-35-1 90%+
15mg
$89.0 2023-05-17
Life Chemicals
F0017-1536-5mg
N'-[(1E)-(4-bromophenyl)methylidene]furan-2-carbohydrazide
186793-35-1 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0017-1536-2μmol
N'-[(1E)-(4-bromophenyl)methylidene]furan-2-carbohydrazide
186793-35-1 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0017-1536-20μmol
N'-[(1E)-(4-bromophenyl)methylidene]furan-2-carbohydrazide
186793-35-1 90%+
20μl
$79.0 2023-05-17

N'-(1E)-(4-bromophenyl)methylidenefuran-2-carbohydrazide 関連文献

N'-(1E)-(4-bromophenyl)methylidenefuran-2-carbohydrazideに関する追加情報

N'-(1E)-(4-Bromophenyl)methylidenefuran-2-carbohydrazide: A Comprehensive Overview

The compound N'-(1E)-(4-bromophenyl)methylidenefuran-2-carbohydrazide (CAS No. 186793-35-1) is a fascinating molecule with significant potential in various fields of chemistry and materials science. This compound, characterized by its unique structure, has garnered attention due to its versatile applications and promising properties. In this article, we delve into the structural features, synthesis methods, and recent advancements in the utilization of this compound.

N'-(1E)-(4-bromophenyl)methylidenefuran-2-carbohydrazide belongs to the class of hydrazides, which are derivatives of hydrazine. The molecule consists of a furan ring fused with a hydrazone group, where the hydrazone is further substituted with a bromophenyl moiety. This substitution pattern imparts unique electronic and steric properties to the compound, making it suitable for various chemical transformations and applications.

Recent studies have highlighted the role of N'-(1E)-(4-bromophenyl)methylidenefuran-2-carbohydrazide in organic synthesis as a versatile building block. Researchers have employed this compound in the construction of heterocyclic frameworks, which are essential components in pharmaceuticals and agrochemicals. For instance, a study published in *Organic Chemistry Frontiers* demonstrated its utility in the synthesis of biologically active compounds through [4+2] cycloaddition reactions. The bromine substituent on the phenyl ring plays a pivotal role in directing these reactions, ensuring high regioselectivity and yield.

Another area where N'-(1E)-(4-bromophenyl)methylidenefuran-2-carbohydrazide has shown promise is in materials science. Its ability to form stable coordination complexes with transition metals has been exploited in the development of novel catalysts for industrial processes. A research team from the University of Tokyo reported its use as a ligand in palladium-catalyzed cross-coupling reactions, significantly enhancing reaction rates and selectivity. This advancement underscores its potential in green chemistry and sustainable chemical manufacturing.

The synthesis of N'-(1E)-(4-bromophenyl)methylidenefuran-2-carbohydrazide involves a multi-step process that combines classical organic synthesis techniques with modern catalytic methods. The starting material is typically furan-2-carboxylic acid, which undergoes hydrazine treatment to form the corresponding hydrazone intermediate. Subsequent substitution reactions introduce the bromophenyl group at the 4-position, completing the synthesis. Recent optimizations have focused on improving reaction efficiency and reducing environmental impact by employing microwave-assisted synthesis and solvent-free conditions.

In terms of characterization, N'-(1E)-(4-bromophenyl)methylidenefuran-2-carbohydrazide has been thoroughly analyzed using advanced spectroscopic techniques such as NMR, IR, and UV-vis spectroscopy. These studies have provided insights into its electronic structure and molecular interactions, which are critical for understanding its reactivity and stability under different conditions.

Looking ahead, N'-(1E)-(4-bromophenyl)methylidenefuran-2-carbohydrazide holds immense potential for further exploration in drug discovery and materials development. Its ability to act as both a building block and a functional ligand makes it a valuable asset in contemporary chemical research. As research continues to uncover new applications for this compound, it is poised to play an increasingly important role in advancing both academic and industrial pursuits.

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